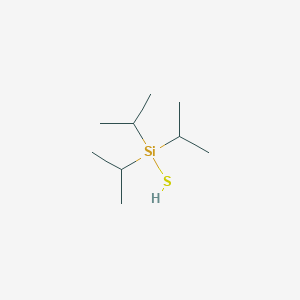

Triisopropylsilanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tri(propan-2-yl)-sulfanylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHFNMJTBLKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392455 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156275-96-6 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(propan-2-yl)silanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triisopropylsilanethiol: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropylsilanethiol (TIPS-SH), an organosilicon compound, has emerged as a multifaceted and indispensable tool in the arsenal of synthetic organic chemists. Its unique combination of a sterically hindered triisopropylsilyl group and a reactive thiol moiety imparts distinct reactivity and selectivity, making it a valuable reagent in a wide array of transformations. This technical guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in research and development.

Core Properties and Reactivity

This compound is a colorless liquid that is soluble in most common organic solvents.[1] The bulky triisopropylsilyl group plays a crucial role in modulating the reactivity of the thiol, preventing undesired side reactions and often enhancing selectivity.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₂₂SSi |

| Molecular Weight | 190.42 g/mol |

| Boiling Point | 70-75 °C at 2 mmHg |

| Density | 0.887 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.479 |

| pKa | 9.86 (Predicted) |

Data sourced from various chemical suppliers and databases.[1]

The primary modes of reactivity of this compound can be categorized into three main areas:

-

Nucleophilic Applications: As a synthetic equivalent of hydrogen sulfide (H₂S), it serves as an excellent nucleophile for the formation of carbon-sulfur bonds.

-

Radical Reactions: It acts as a highly effective polarity-reversal catalyst, mediating a variety of radical-based transformations.

-

Transition Metal Catalysis: Its corresponding thiolate is a competent nucleophile in palladium-catalyzed cross-coupling reactions for the synthesis of aryl and vinyl sulfides.

Nucleophilic Applications: A Safe and Efficient H₂S Equivalent

This compound provides a safe and convenient alternative to the highly toxic and difficult-to-handle hydrogen sulfide gas for the synthesis of thiols and unsymmetrical sulfides.[2] The general strategy involves the initial formation of a triisopropylsilyl thioether, which can then be readily cleaved to unveil the desired thiol or further reacted to generate unsymmetrical sulfides.

Synthesis of Alkanethiols

The synthesis of alkanethiols using TIPS-SH proceeds via a two-step sequence: S-alkylation followed by desilylation. The initial reaction of potassium triisopropylsilanethiolate (TIPS-SK), generated in situ, with an alkyl halide or tosylate affords the corresponding triisopropylsilyl thioether. Subsequent cleavage of the silicon-sulfur bond, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), liberates the free alkanethiol in good yields.[1]

Experimental Protocol: General Procedure for the Synthesis of Alkanethiols

Step 1: Preparation of Potassium Triisopropylsilanethiolate (TIPS-SK) In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), a suspension of potassium hydride (KH) (1.05 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this suspension, this compound (1.0 equivalent) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, resulting in a solution of potassium triisopropylsilanethiolate.

Step 2: Synthesis of Triisopropylsilyl Thioether The solution of TIPS-SK is cooled to the appropriate temperature (typically 0 °C to room temperature), and the alkyl halide or tosylate (1.0 equivalent) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triisopropylsilyl thioether, which can be purified by column chromatography if necessary.

Step 3: Desilylation to the Alkanethiol The purified triisopropylsilyl thioether is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1 M in THF) is added. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude thiol can be purified by distillation or column chromatography.

Synthesis of Unsymmetrical Dialkyl Sulfides

A one-pot procedure allows for the synthesis of unsymmetrical dialkyl sulfides. Following the formation of the triisopropylsilyl thioether, a second, different alkyl halide is introduced along with an activating agent to promote the second alkylation at the sulfur atom.

Quantitative Data: Synthesis of Unsymmetrical Sulfides

| R¹-X | R²-X | Product (R¹-S-R²) | Yield (%) |

| 1-Bromooctane | Iodomethane | 1-(Methylthio)octane | 92 |

| Benzyl bromide | 1-Iodobutane | Benzyl butyl sulfide | 88 |

| 1-Bromo-3-phenylpropane | Bromoethane | 1-(Ethylthio)-3-phenylpropane | 90 |

Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Diaryl Thioethers

A one-pot protocol has been developed for the synthesis of unsymmetrical diaryl thioethers. This involves an initial palladium-catalyzed coupling of an aryl bromide with this compound, followed by the addition of a second, different aryl bromide to the reaction mixture.[1]

Polarity-Reversal Catalysis in Radical Reactions

This compound is a highly effective polarity-reversal catalyst, particularly in the radical reduction of alkyl halides by silanes.[2] In these reactions, a polarity mismatch often hinders the direct reaction between a nucleophilic silane and an electrophilic alkyl radical. TIPS-SH mediates this process by acting as a hydrogen atom transfer (HAT) agent, facilitating a radical chain reaction.

The catalytic cycle is initiated by the formation of a thiyl radical (TIPS-S•) from TIPS-SH. This thiyl radical abstracts a hydrogen atom from the silane (e.g., triethylsilane) to generate a silyl radical. The nucleophilic silyl radical then abstracts a halogen atom from the alkyl halide, producing an alkyl radical. This alkyl radical is subsequently quenched by TIPS-SH, regenerating the thiyl radical and propagating the chain.

// Nodes Initiator [label="Initiator\n(e.g., AIBN, light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TIPSSH [label="TIPS-SH"]; TIPSS_rad [label="TIPS-S•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R3SiH [label="R'₃SiH"]; R3Si_rad [label="R'₃Si•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RX [label="R-X"]; R_rad [label="R•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RH [label="R-H"]; R3SiX [label="R'₃SiX"];

// Edges Initiator -> TIPSS_rad [label="Initiation"]; TIPSS_rad -> R3Si_rad [label="H-atom abstraction", dir=both, color="#34A853"]; R3SiH -> TIPSSH [label="", style=invis]; R3Si_rad -> R_rad [label="Halogen-atom abstraction", color="#4285F4"]; RX -> R3SiX [label="", style=invis]; R_rad -> RH [label="H-atom abstraction", color="#FBBC05"]; TIPSSH -> TIPSS_rad [label="Chain Propagation", style=dashed, color="#5F6368"]; } dot Figure 2: Catalytic cycle of polarity-reversal catalysis in the radical reduction of alkyl halides.

Quantitative Data: Radical Reduction of Alkyl Halides

| Alkyl Halide | Silane | Product | Yield (%) |

| 1-Bromooctane | Triethylsilane | Octane | 95 |

| 1-Chloroadamantane | Triphenylsilane | Adamantane | 92 |

| 6-Bromo-1-hexene | Triisopropylsilane | 1-Hexene | 85 |

Yields are representative and may vary based on specific reaction conditions and the presence of radical initiators like AIBN.

Experimental Protocol: Radical Dehalogenation of 1-Bromooctane

In a round-bottom flask, 1-bromooctane (1.0 equivalent), triethylsilane (1.5 equivalents), and a catalytic amount of this compound (0.1 equivalents) are dissolved in a degassed solvent such as cyclohexane or benzene. A radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equivalents), is added. The reaction mixture is heated to reflux (typically 80 °C) under an inert atmosphere and monitored by gas chromatography (GC) or TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford octane.

Palladium-Catalyzed Cross-Coupling Reactions

The potassium salt of this compound (TIPS-SK) serves as an effective nucleophile in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides or triflates.[1] This methodology provides a convenient route to aryl and vinyl triisopropylsilyl sulfides, which are versatile intermediates that can be subsequently converted to the corresponding thiols or unsymmetrical diaryl/aryl vinyl sulfides.

The catalytic cycle generally follows the standard mechanism for palladium-catalyzed cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, transmetalation with the thiolate, and reductive elimination to afford the product and regenerate the catalyst.

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)(X)L₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TIPSSK [label="TIPS-S⁻ K⁺"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_thiolate [label="Ar-Pd(II)(STIPS)L₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; ArSTIPS [label="Ar-S-TIPS"]; KX [label="K⁺X⁻"];

// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation [style=invis]; TIPSSK -> Transmetalation [style=invis]; Transmetalation -> PdII_thiolate; PdII_thiolate -> RedElim [style=invis]; RedElim -> ArSTIPS; RedElim -> Pd0; PdII_thiolate -> KX [style=invis]; } dot Figure 3: General mechanism for the palladium-catalyzed synthesis of aryl silyl sulfides.

Quantitative Data: Palladium-Catalyzed Synthesis of Aryl Silyl Sulfides

| Aryl Halide | Product | Yield (%) |

| 4-Iodotoluene | 4-Tolyl triisopropylsilyl sulfide | 93 |

| 1-Bromo-4-methoxybenzene | 4-Methoxyphenyl triisopropylsilyl sulfide | 89 |

| 2-Bromonaphthalene | 2-Naphthyl triisopropylsilyl sulfide | 91 |

| 4-Bromobenzonitrile | 4-Cyanophenyl triisopropylsilyl sulfide | 85 |

Reactions are typically carried out using a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.

Experimental Protocol: Palladium-Catalyzed Thiolation of 4-Iodotoluene

In a Schlenk tube under an inert atmosphere, palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03 equivalents) is added to a solution of 4-iodotoluene (1.0 equivalent) in anhydrous toluene. A solution of potassium triisopropylsilanethiolate (1.1 equivalents) in THF is then added, and the reaction mixture is heated to 80-100 °C. The reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-tolyl triisopropylsilyl sulfide.

Conclusion

This compound has proven to be a highly valuable and versatile reagent in organic synthesis. Its utility as a safe and effective equivalent of hydrogen sulfide, a potent polarity-reversal catalyst in radical reactions, and a competent nucleophile in palladium-catalyzed cross-coupling reactions underscores its broad applicability. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the adoption and application of this powerful synthetic tool in the development of novel molecules and pharmaceuticals. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, promising further innovations in the field of organic chemistry.

References

An In-depth Technical Guide to Triisopropylsilanethiol: Properties, Reactivity, and Applications

Abstract

Triisopropylsilanethiol (TIPS-SH), an organosilicon compound featuring a thiol group bonded to a sterically hindered triisopropylsilyl moiety, is a versatile reagent in modern organic chemistry. Its unique structural characteristics impart valuable physical and chemical properties, rendering it a powerful tool for researchers, particularly in the synthesis of complex molecules and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its reactivity and mechanisms of action, and presents practical, field-proven protocols for its application. Emphasis is placed on the causal relationships between its structure and function, providing an authoritative resource for scientists and professionals in the field.

Introduction: The Significance of Steric Hindrance and Sulfur Nucleophilicity

This compound, systematically named 1,1,1-tris(1-methylethyl)silanethiol, belongs to the family of organosilicon compounds that have gained prominence for their unique reactivity and stability.[1] The defining feature of TIPS-SH is the combination of a soft, nucleophilic thiol group (-SH) with a bulky triisopropylsilyl group. This steric hindrance plays a crucial role in moderating the reactivity of the thiol, allowing for selective transformations that might be difficult to achieve with less hindered thiols.

In the landscape of drug development and complex molecule synthesis, reagents that offer both high reactivity and selectivity are invaluable. TIPS-SH serves as a convenient and effective synthetic equivalent of hydrogen sulfide (H₂S) and as a catalyst in certain radical reactions.[1][2] Its applications range from the synthesis of alkanethiols and unsymmetrical dialkyl sulfides to its use as a ligand in polymerization reactions.[1][2] Understanding the fundamental properties of this reagent is key to leveraging its full potential in the laboratory.

Physical and Spectroscopic Properties

The physical state and properties of a reagent are critical for its handling, storage, and application in various solvent systems. This compound is a colorless to light yellow liquid at room temperature, and it is soluble in most common organic solvents.[1][3]

Physical Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂SSi | [1] |

| Molecular Weight | 190.42 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 70-75 °C at 2 mmHg | [1][4] |

| Density | 0.887 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.479 | [1][4] |

| Flash Point | 77 °C (171 °F) - closed cup | [1] |

| Predicted pKa | 9.86 ± 0.10 | [1] |

| Solubility | Soluble in most organic solvents | [1][5] |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A multiplet or septet would be observed for the three methine protons (-CH) of the isopropyl groups, and a doublet for the 18 methyl protons (-CH₃). The thiol proton (-SH) would appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show two distinct signals for the isopropyl groups: one for the methine carbon and one for the methyl carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations from the isopropyl groups. A key diagnostic peak would be the S-H stretching vibration, which is typically weak and appears in the region of 2550-2600 cm⁻¹. Si-C stretching vibrations would also be present.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay between the nucleophilic sulfur atom and the sterically demanding silyl group.

Nucleophilicity and Use as an H₂S Equivalent

The thiol group in TIPS-SH is a potent nucleophile, enabling it to participate in a variety of substitution and addition reactions. It serves as a synthetic equivalent of hydrogen sulfide, offering a more manageable and soluble alternative for introducing sulfur into organic molecules.[1][2] For instance, it can be used in the synthesis of alkanethiols and unsymmetrical dialkyl sulfides.[1]

Role in Radical Reactions

This compound can act as a polarity-reversal catalyst in certain radical reactions, such as the radical reduction of alkyl halides by silanes.[1][2] This catalytic activity stems from its ability to participate in radical chain processes, facilitating hydrogen atom transfer.

Synthesis of this compound

A common and high-yielding method for the preparation of this compound involves the reaction of lithium hydrogen sulfide (LiSH) with triisopropylsilyl chloride (TIPSCl).[1][2] LiSH can be readily generated in situ by reacting hydrogen sulfide with a strong base like n-butyllithium. This synthesis is typically performed at low temperatures to ensure selectivity and stability.

Application Spotlight: The Role of Silanes in Peptide Synthesis

While this compound has its specific applications, the closely related compound, triisopropylsilane (TIS) , is a cornerstone reagent in modern drug development, particularly in Solid-Phase Peptide Synthesis (SPPS). The function of TIS in this context provides a powerful example of the utility of hindered silanes and is directly relevant to the target audience of this guide.

The Challenge: Carbocation Scavenging in Peptide Cleavage

The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups.[4] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). A significant challenge during this process is the generation of highly reactive carbocations from the cleavage of protecting groups (e.g., trityl from cysteine or histidine, tert-butyl from aspartic acid).[4][6] These electrophilic species can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine, resulting in impurities that are difficult to remove.[6][7]

The Solution: Triisopropylsilane as a Cation Scavenger

Triisopropylsilane is widely used as a "scavenger" in TFA cleavage cocktails to prevent these side reactions.[6][8] Its efficacy is rooted in its ability to act as a hydride donor. The Si-H bond in TIS is relatively weak and can transfer a hydride ion to the carbocations generated during deprotection, effectively neutralizing them in an irreversible manner.[4][6] This process protects the integrity of the peptide chain, leading to a cleaner crude product and higher final yields.

The diagram below illustrates the fundamental mechanism of TIS as a carbocation scavenger.

Caption: Mechanism of TIS as a carbocation scavenger.

Beyond Scavenging: TIS as a Reducing Agent

Recent studies have revealed that TIS is not merely a passive scavenger. In the presence of TFA, particularly with mild heating, TIS can actively function as a reducing agent to facilitate the removal of certain sulfur-based protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[4][9] This dual functionality must be considered when designing peptide synthesis strategies, especially when orthogonal protection schemes are required.

Experimental Protocol: Peptide Cleavage from Resin

This protocol provides a robust, self-validating methodology for the cleavage of a peptide from a solid support using a standard TFA/TIS cocktail.

Objective: To cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Centrifuge and centrifuge tubes

Procedure:

-

Resin Preparation:

-

Transfer the dry peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel.

-

Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual solvents from synthesis and to swell the resin.

-

Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. Causality: Residual DMF can inhibit the cleavage reaction.

-

-

Preparation of Cleavage Cocktail (perform in a certified fume hood):

-

Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For a 0.1 mmol synthesis, approximately 2-3 mL of the cocktail is sufficient.

-

Safety: TFA is highly corrosive and volatile. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.

-

Gently agitate the mixture (e.g., using a shaker or rocker) at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

-

-

Peptide Isolation:

-

Filter the cleavage mixture directly into a clean, labeled centrifuge tube. The filtrate contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates to maximize recovery.

-

-

Peptide Precipitation:

-

To the combined filtrate, add cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form immediately.

-

Incubate the suspension at -20°C for at least 30 minutes to ensure complete precipitation.

-

-

Washing and Drying:

-

Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether supernatant.

-

Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing gently and re-centrifuging each time. Causality: This step is crucial to remove residual TFA and scavengers, which can interfere with subsequent analysis and purification.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Validation:

-

The dried crude peptide can now be dissolved in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity of the product.

-

Caption: Experimental workflow for peptide cleavage.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[6][9] It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.[9] Store the compound in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[9] It is incompatible with strong oxidizing agents.[9]

Conclusion

This compound is a valuable reagent with a unique profile of steric hindrance and nucleophilicity. Its utility in organic synthesis is well-established. Furthermore, the principles governing its reactivity are mirrored in the widespread application of the related compound, triisopropylsilane, as an essential scavenger in peptide synthesis—a critical process in drug discovery and development. A thorough understanding of the properties, mechanisms, and handling of these powerful silane reagents enables researchers to conduct more efficient, selective, and higher-yielding syntheses.

References

-

LookChem. (n.d.). Cas 156275-96-6, this compound. Retrieved from [Link]

-

Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Inferred from general knowledge and protocols described in search results like[10])

-

PubChem. (n.d.). Tris(propan-2-yl)silanethiol. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Sculimbrene, B. R., & Miller, S. J. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 104(3), 133-140. Retrieved from [Link]

-

Grokipedia. (n.d.). Triisopropylsilane. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]

-

Wikipedia. (n.d.). Triisopropylsilane. Retrieved from [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

-

YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link] (Note: A representative, non-working YouTube link is provided as the original may not be stable. The content is based on the transcript found in search results.)

Sources

- 1. Tris(propan-2-yl)silanethiol | C9H22SSi | CID 3435097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 156275-96-6,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 156275-96-6 [m.chemicalbook.com]

- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triisopropylsilane(6485-79-6) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Reduction of cysteine‐<i>S</i>‐protecting groups by triisopropylsilane [ouci.dntb.gov.ua]

- 10. Triisopropylsilane(6485-79-6) 13C NMR spectrum [chemicalbook.com]

Synthesis of Triisopropylsilanethiol from Triisopropylsilyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triisopropylsilanethiol (TIPS-SH) from triisopropylsilyl chloride (TIPSCl). The primary method described herein involves the reaction of TIPSCl with lithium hydrosulfide (LiSH), a reagent that can be conveniently prepared in situ. This guide provides comprehensive data on the materials involved, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Overview of the Synthesis

The synthesis of this compound from triisopropylsilyl chloride is a nucleophilic substitution reaction at the silicon center. The chloride atom, a good leaving group, is displaced by the hydrosulfide anion (SH⁻) to form the desired silanethiol. A common and high-yielding method employs lithium hydrosulfide as the nucleophilic sulfur source. LiSH can be readily generated by the reaction of hydrogen sulfide (H₂S) with a strong base such as n-butyllithium (n-BuLi). The overall reaction scheme is presented below.

Scheme 1: Synthesis of this compound

-

H₂S + n-BuLi → LiSH + Butane

-

TIPSCl + LiSH → TIPS-SH + LiCl

This two-step, one-pot synthesis is typically carried out at low temperatures in an ethereal solvent, such as tetrahydrofuran (THF), to ensure high yields and minimize side reactions.

Quantitative Data Summary

The physical and chemical properties of the key reactant and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Triisopropylsilyl Chloride (TIPSCl)

| Property | Value |

| CAS Number | 13154-24-0 |

| Molecular Formula | C₉H₂₁ClSi |

| Molecular Weight | 192.80 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 198 °C / 739 mmHg |

| Density | 0.901 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.452 |

Table 2: Properties of this compound (TIPS-SH)

| Property | Value |

| CAS Number | 156275-96-6[1][2][3] |

| Molecular Formula | C₉H₂₂SSi[1][2] |

| Molecular Weight | 190.42 g/mol [1][2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 70-75 °C / 2 mmHg[1][2] |

| Density | 0.887 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.479[1][2] |

Table 3: Spectroscopic Data of this compound (TIPS-SH)

| Spectroscopy | Data |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC.[4] |

| IR | Data available from chemical suppliers and databases. |

| ¹³C NMR | Data available from chemical suppliers and databases. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from triisopropylsilyl chloride. This protocol is based on established procedures that report high yields.

Materials and Reagents:

-

Triisopropylsilyl chloride (TIPSCl)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

-

Hydrogen sulfide (H₂S) gas

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Septa

-

Syringes and needles

-

Apparatus for distillation under reduced pressure

Procedure:

Step 1: Preparation of Lithium Hydrosulfide (LiSH) Solution

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a septum is flame-dried and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

-

Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise to the cold THF with stirring.

-

A slow stream of hydrogen sulfide (H₂S) gas is then bubbled through the stirred solution. The flow of H₂S should be carefully controlled. The reaction is complete when the solution becomes a clear, colorless to pale yellow solution of lithium hydrosulfide. It is crucial to ensure an excess of H₂S is not used to avoid the formation of lithium sulfide (Li₂S).

Step 2: Synthesis of this compound (TIPS-SH)

-

To the freshly prepared LiSH solution at -78 °C, a solution of triisopropylsilyl chloride (TIPSCl) in anhydrous THF is added dropwise via a dropping funnel or syringe over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.

Step 3: Work-up and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

-

The mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with hexanes or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid. The literature reports a boiling point of 70-75 °C at 2 mmHg.[1][2]

A quantitative yield of 98% has been reported for this synthesis.[1]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflow in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of TIPS-SH.

Caption: Experimental workflow for TIPS-SH synthesis.

References

An In-depth Technical Guide to Triisopropylsilanethiol (TIPS-SH) for Researchers and Drug Development Professionals

Introduction

Triisopropylsilanethiol (TIPS-SH), a sterically hindered organosilicon thiol, has emerged as a versatile and valuable reagent in modern organic synthesis, particularly within the realms of pharmaceutical and peptide drug development. Its unique chemical properties, including its role as a potent nucleophile, a polarity-reversal catalyst, and a scavenger of reactive cations, have established it as a critical tool for chemists. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and key applications with a focus on its relevance to drug discovery and development.

Core Data and Molecular Structure

This compound is characterized by the presence of three bulky isopropyl groups attached to a central silicon atom, which is, in turn, bonded to a thiol group. This steric hindrance significantly influences its reactivity and selectivity.

CAS Number: 156275-96-6[1][2][3][4][5]

Molecular Formula: C9H22SSi[1][2][3]

Molecular Weight: 190.42 g/mol [1][2][3][4]

Synonyms:

-

1,1,1-Tris(1-methylethyl)silanethiol[2]

-

Triisopropylsilylthiol[2]

-

Tris(propan-2-yl)silanethiol[1]

-

TIPS-SH

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 70-75 °C at 2 mmHg | [2][4] |

| Density | 0.887 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.479 | [2][4] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [6][7] |

| Solubility | Soluble in most organic solvents | [2] |

| Storage | 4°C, stored under nitrogen | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in high yield from the reaction of lithium hydrosulfide (LiSH) with triisopropylsilyl chloride (TIPSCl). The following is a general experimental protocol.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrogen sulfide (H₂S)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropylsilyl chloride (TIPSCl)

-

Dry ice/acetone bath

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve a known concentration of n-BuLi in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a slow stream of H₂S gas through the n-BuLi solution. The formation of a white precipitate (LiSH) will be observed.

-

Once the reaction is complete (as indicated by the cessation of gas uptake or by titration of an aliquot), stop the H₂S flow and purge the system with nitrogen.

-

To this suspension of LiSH at -78 °C, add a solution of TIPSCl in anhydrous THF dropwise via a syringe.

-

Allow the reaction mixture to stir at -78 °C for a specified time and then slowly warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield pure this compound.

This method has been reported to provide the product in quantitative yield (98%).[2]

Applications in Drug Development and Research

This compound's utility in the pharmaceutical sciences primarily stems from its application as a specialized reagent in the synthesis of complex molecules, particularly peptides and other sulfur-containing compounds.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), especially for cysteine-containing peptides, this compound (often in conjunction with its parent silane, triisopropylsilane) plays a crucial role as a scavenger.[1] During the cleavage of the peptide from the solid support and the removal of acid-labile protecting groups with strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated. These cations can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and cysteine. The bulky this compound can effectively trap these carbocations, preventing degradation of the target peptide and thereby increasing the purity and yield of the final product.

Furthermore, recent studies have shown that triisopropylsilane (TIS), a related compound, can act as a reducing agent to facilitate the removal of certain sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[1] This dual functionality as both a scavenger and a potential deprotection agent highlights its importance in the synthesis of complex peptide drugs where precise control over cysteine modifications is critical.

Caption: Workflow of Solid-Phase Peptide Synthesis highlighting the role of TIPS-SH.

Synthesis of Sulfur-Containing Molecules

This compound serves as a convenient and effective synthetic equivalent of hydrogen sulfide (H₂S) for the preparation of unsymmetrical dialkyl sulfides and alkanethiols.[4] Its use avoids the handling of highly toxic and gaseous H₂S. This is particularly relevant in medicinal chemistry, where the introduction of sulfur-containing functional groups is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates.[6][7][8] Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs.[6][8]

Use in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, this compound can be used to generate silyl sulfides from vinyl and aryl halides. These silyl sulfides are versatile intermediates that can be further transformed into thiols or sulfides, providing a valuable synthetic route for drug intermediates.

Caption: Logical relationships of TIPS-SH properties and applications.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for researchers and professionals in drug development. Its role as a scavenger in peptide synthesis is critical for the production of high-purity peptide therapeutics. Furthermore, its utility as a synthetic equivalent of hydrogen sulfide and in cross-coupling reactions provides efficient pathways to novel sulfur-containing molecules of medicinal interest. While this compound itself is not known to be a bioactive molecule or to be directly involved in signaling pathways, its contribution to the synthesis of complex and sensitive drug candidates is invaluable. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 三异丙基硅硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 7. Review of the Syntheses and Activities of Some Sulfur-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

Reactivity of Triisopropylsilanethiol as a nucleophile

An In-depth Technical Guide to the Nucleophilic Reactivity of Triisopropylsilanethiol

Abstract

This compound (TIPS-SH), a sterically hindered organosilicon thiol, has emerged as a versatile and valuable nucleophile in modern organic synthesis. Its unique combination of a bulky triisopropylsilyl protecting group and a reactive thiol functionality allows for high regioselectivity and controlled reactivity. This guide provides an in-depth analysis of the synthesis, properties, and nucleophilic behavior of TIPS-SH. We will explore its application in key synthetic transformations, including Michael additions, SN2 substitutions, and epoxide ring-opening reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Profile of a Unique Nucleophile

This compound, with the chemical formula [(CH3)2CH]3SiSH, is a colorless to light yellow liquid that serves as a potent, sterically demanding synthetic equivalent of hydrogen sulfide (H₂S)[1][2]. The presence of the bulky triisopropylsilyl (TIPS) group is not merely a passive structural feature; it is the primary determinant of the reagent's selectivity. It sterically shields the sulfur atom, modulating its reactivity and directing its attack to less-hindered electrophilic sites. This characteristic makes TIPS-SH an indispensable tool for achieving selectivity in complex molecular architectures, a common challenge in pharmaceutical synthesis[3][4].

The nucleophilicity of TIPS-SH is fundamentally governed by the acidity of the S-H bond. With a predicted pKa of approximately 9.86, it is comparable to simple alkanethiols, allowing for the facile generation of the corresponding triisopropylsilanethiolate (TIPS-S⁻) anion with a suitable base[1][5]. This thiolate is a powerful, soft nucleophile, exhibiting a strong preference for soft electrophilic centers, a principle that will be explored in the subsequent sections.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂SSi | [3][5] |

| Molecular Weight | 190.42 g/mol | [3][5] |

| Boiling Point | 70-75 °C @ 2 mmHg | [1][5][6] |

| Density | 0.887 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.479 | [1][5] |

| Predicted pKa | 9.86 ± 0.10 | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Solubility | Soluble in most organic solvents | [1][5] |

Synthesis and Handling of this compound

The reliable synthesis and safe handling of reagents are the foundation of reproducible chemical research.

Synthesis Protocol

TIPS-SH can be prepared in near-quantitative yield via the reaction of a lithium thiolate species with triisopropylsilyl chloride (TIPSCl)[1][2]. The causality behind this choice of reagents lies in the high oxophilicity of silicon, which could lead to side reactions if other silylating agents were used without care, and the straightforward generation of the requisite lithium hydrosulfide.

Caption: Synthesis of this compound (TIPS-SH).

Step-by-Step Methodology:

-

Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), cool a solution of tetrahydrofuran (THF) to -78 °C (dry ice/acetone bath).

-

LiSH Formation: Bubble hydrogen sulfide (H₂S) gas through the cold THF. To this solution, add n-butyllithium (n-BuLi) dropwise. The reaction is immediate, forming a suspension of lithium hydrosulfide (LiSH)[1]. Expertise Insight: The use of n-BuLi ensures complete deprotonation of H₂S to form the reactive thiolate precursor.

-

Nucleophilic Substitution: To the LiSH suspension at -78 °C, add a solution of triisopropylsilyl chloride (TIPSCl) in THF dropwise[1][2].

-

Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure TIPS-SH (bp 70-75 °C at 2 mm Hg)[5][6]. Purity should be assessed by ¹H NMR and GC-MS.

Handling and Storage

TIPS-SH is a combustible liquid and should be handled in a well-ventilated fume hood[7]. It is recommended to store the reagent at 2-8°C under an inert nitrogen atmosphere to prevent oxidative dimerization to the corresponding disulfide[1][3].

The Nucleophilic Reactivity of TIPS-SH

The reactivity of TIPS-SH is a function of its steric profile and the inherent "softness" of the sulfur nucleophile. The thiolate anion (TIPS-S⁻), generated in situ, is the active nucleophilic species.

Caption: Factors governing the nucleophilic reactivity of TIPS-SH.

Michael (1,4-Conjugate) Addition

The sulfa-Michael reaction is a cornerstone of C-S bond formation. As a soft nucleophile, the TIPS-thiolate anion readily attacks the soft electrophilic β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors)[8][9]. This 1,4-addition is often favored over the 1,2-addition (direct attack at the carbonyl carbon), which is preferred by "hard" nucleophiles like organolithium reagents[9].

Mechanism: The reaction is typically catalyzed by a non-nucleophilic base (e.g., DBU or a tertiary amine) which deprotonates the thiol to generate the active thiolate nucleophile. The thiolate then adds to the β-position of the Michael acceptor, creating a resonance-stabilized enolate intermediate, which is subsequently protonated upon workup to yield the final product[9][10].

Caption: Mechanism of the base-catalyzed Sulfa-Michael addition.

Representative Protocol: Michael Addition to Cyclohexenone

-

Setup: To a solution of 2-cyclohexen-1-one (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add this compound (1.1 mmol, 1.1 eq).

-

Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 eq) dropwise to the solution. Trustworthiness: The use of a catalytic amount of a strong, non-nucleophilic base like DBU ensures efficient generation of the thiolate without competing side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-(triisopropylsilylthio)cyclohexan-1-one.

SN2 Substitution Reactions

TIPS-thiolate is an excellent nucleophile for SN2 reactions with primary and some secondary alkyl halides or sulfonates. The significant steric bulk of the TIPS group makes these reactions highly sensitive to the steric hindrance at the electrophilic carbon. This property can be exploited to achieve selective functionalization of less-hindered positions in poly-functionalized molecules.

Causality in Reactivity: The reaction rate follows the expected trend for SN2 reactions: methyl > primary > secondary >> tertiary. Attack at tertiary centers is essentially impossible due to prohibitive steric clash. This predictable reactivity allows for precise planning in a synthetic route.

Nucleophilic Ring-Opening of Epoxides

The ring-opening of epoxides is a powerful method for installing two vicinal functional groups with defined stereochemistry[11][12]. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The TIPS-thiolate nucleophile will attack one of the electrophilic carbons of the epoxide, cleaving the C-O bond[13].

Regioselectivity: The key principle governing this reaction is steric hindrance. The bulky TIPS-thiolate will preferentially attack the less-substituted carbon of the epoxide ring[13][14]. This provides a reliable and predictable method for synthesizing β-hydroxy thioethers.

Stereochemistry: The SN2 attack occurs from the backside relative to the C-O bond being broken, resulting in an inversion of stereochemistry at the site of attack. This leads to an anti-disposition of the newly formed hydroxyl and thioether groups[13].

Representative Protocol: Ring-Opening of Styrene Oxide

-

Thiolate Generation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 mmol, 1.2 eq) in dry THF (10 mL). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes. Expertise Insight: Using a strong base like NaH ensures irreversible and complete deprotonation of the thiol, maximizing the concentration of the active nucleophile.

-

Addition: Add styrene oxide (1.0 mmol, 1.0 eq) dropwise to the thiolate solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by flash column chromatography to yield the product, 2-(triisopropylsilylthio)-1-phenylethan-1-ol, resulting from nucleophilic attack at the less-hindered terminal carbon.

Applications in Drug Development and Complex Synthesis

The controlled and selective introduction of sulfur-containing moieties is crucial in medicinal chemistry, as thiol and thioether groups are present in numerous bioactive molecules and can act as key ligating groups for metalloenzymes. The predictable, sterically-driven reactivity of TIPS-SH allows chemists to install a protected thiol group at specific, less-hindered positions in a complex intermediate[4]. The TIPS group can later be removed under standard fluoride-mediated conditions (e.g., TBAF) to unmask the free thiol for further elaboration or to reveal the final active compound.

Conclusion

This compound is more than just a bulky thiol; it is a precision tool for modern organic synthesis. Its reactivity is dictated by a predictable interplay of its pKa, the soft nature of its corresponding thiolate, and the overwhelming steric influence of the TIPS group. This guide has demonstrated its utility as a potent nucleophile in fundamental C-S bond-forming reactions, including Michael additions, SN2 substitutions, and epoxide ring-openings. By understanding the causality behind its reactivity, researchers and drug development professionals can leverage TIPS-SH to solve complex synthetic challenges and build molecular complexity with a high degree of control and selectivity.

References

-

This compound - Cas 156275-96-6 . LookChem. [Link]

-

Ring-Opening of Epoxides by Pendant Silanols . National Institutes of Health (NIH). [Link]

-

Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity . Royal Society of Chemistry. [Link]

-

Epoxides Ring-Opening Reactions . Chemistry Steps. [Link]

-

Triisopropylsilane . Grokipedia. [Link]

-

Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis | Request PDF . ResearchGate. [Link]

-

Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters . National Institutes of Health (NIH). [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles . Khan Academy via YouTube. [Link]

-

The Power of Selectivity: Triisopropylsilane in Modern Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Michael Addition Reaction Mechanism . Chemistry Steps. [Link]

-

The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. [Link]

-

Structure and SN2 Reactivity: The Nucleophile . Chemistry LibreTexts. [Link]

-

Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile . Royal Society of Chemistry. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study . Frontiers in Chemistry. [Link]

-

Michael Addition Reaction Mechanism . The Organic Chemistry Tutor via YouTube. [Link]

-

Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene . Semantic Scholar. [Link]

-

Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility . National Institutes of Health (NIH). [Link]

Sources

- 1. This compound CAS#: 156275-96-6 [m.chemicalbook.com]

- 2. This compound | 156275-96-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. Cas 156275-96-6,this compound | lookchem [lookchem.com]

- 6. 三异丙基硅硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. トリイソプロピルシランチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

Triisopropylsilanethiol synonyms and alternative names like TIPS-SH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilanethiol, commonly abbreviated as TIPS-SH, is a sterically hindered organosilicon thiol that has emerged as a versatile reagent in modern organic synthesis. Its unique properties make it a valuable tool in a range of chemical transformations, from nucleophilic substitution to radical reactions. This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, synthesis, and key applications with detailed experimental protocols.

Synonyms and Alternative Names

This compound is known by several names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

-

TIPS-SH

-

Triisopropylsilylthiol

-

1,1,1-Tris(1-methylethyl)silanethiol

-

tris(propan-2-yl)silanethiol[1]

-

tri(propan-2-yl)-sulfanylsilane[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 156275-96-6 | [1][2] |

| Molecular Formula | C₉H₂₂SSi | [1][2] |

| Molecular Weight | 190.42 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 70-75 °C at 2 mmHg | [2][3] |

| Density | 0.887 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.479 | [2] |

| Flash Point | 171 °F (77 °C) - closed cup | [2] |

| Solubility | Soluble in most organic solvents | [3] |

Synthesis of this compound

This compound can be synthesized in high yield from the reaction of triisopropylsilyl chloride (TIPSCl) with a source of hydrosulfide, such as lithium hydrosulfide (LiSH).[3]

Experimental Protocol: Synthesis of this compound

This protocol describes the preparation of this compound from triisopropylsilyl chloride and lithium hydrosulfide, which can be generated in situ from hydrogen sulfide and n-butyllithium.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Hydrogen sulfide (H₂S) gas

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere.

-

Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly bubble H₂S gas through the stirred THF for a predetermined time to achieve a desired concentration. Alternatively, a solution of LiSH in THF can be prepared separately and titrated.

-

To this solution, add one equivalent of n-BuLi dropwise via the dropping funnel, maintaining the temperature at -78 °C. This in situ generation of lithium hydrosulfide should result in a clear solution.

-

Slowly add one equivalent of triisopropylsilyl chloride (TIPSCl) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in organic synthesis.

Nucleophilic Thiolating Agent

TIPS-SH serves as a convenient, less hazardous synthetic equivalent of hydrogen sulfide for the introduction of a thiol group.[3] It can be used to prepare alkanethiols and unsymmetrical dialkyl sulfides.

Polarity-Reversal Catalyst in Radical Reactions

In the presence of a silane such as triethylsilane, this compound acts as a polarity-reversal catalyst for the radical reduction of alkyl halides.[3] The thiol facilitates the hydrogen atom transfer from the silane to the alkyl radical.

This protocol describes a general procedure for the reduction of an alkyl halide using triethylsilane and a catalytic amount of this compound.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

Triethylsilane (Et₃SiH)

-

This compound (TIPS-SH)

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile)

-

Anhydrous toluene or benzene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in anhydrous toluene.

-

Add triethylsilane (1.2 eq) and this compound (0.1 eq) to the solution.

-

Add the radical initiator AIBN (0.05 eq).

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the corresponding alkane.

Palladium-Catalyzed Cross-Coupling Reactions

The potassium salt of this compound (KSTIPS) is a useful nucleophile in palladium-catalyzed cross-coupling reactions with vinyl and aryl halides to form silyl sulfides. These can be subsequently converted to thiols or unsymmetrical sulfides.[3]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with potassium triisopropylsilanethiolate.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

This compound (TIPS-SH)

-

Potassium hydride (KH) or other suitable base

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., THF or dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of KSTIPS: In a flame-dried flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium salt.

-

Cross-Coupling Reaction: In a separate flame-dried flask, dissolve the aryl halide (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF.

-

To this solution, add the freshly prepared solution of KSTIPS.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting silyl sulfide by flash column chromatography.

Use in Peptide Synthesis

While Triisopropylsilane (TIS) is a well-known scavenger in solid-phase peptide synthesis (SPPS) for protecting groups, this compound can also play a role in cleavage cocktails, particularly when dealing with sensitive residues. The thiol group can act as a scavenger for reactive species generated during the acidic cleavage from the resin.

This protocol provides a general procedure for the cleavage of a peptide from a solid support using a cocktail that can include this compound.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

This compound (TIPS-SH)

-

Water

-

Scavengers as needed (e.g., 1,2-ethanedithiol for cysteine-containing peptides)

-

Cold diethyl ether

-

Centrifuge and lyophilizer

Procedure:

-

Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

-

Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS-SH. For peptides with sensitive residues, other scavengers may be added.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under a stream of nitrogen and then lyophilize to obtain a fluffy white powder.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard | Description |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing. |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated fume hood. |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a nucleophilic thiolating agent, a polarity-reversal catalyst in radical reactions, and a component in palladium-catalyzed cross-coupling reactions makes it an important tool for the synthesis of a wide range of organic molecules. The detailed protocols provided in this guide are intended to facilitate its effective and safe use in the research and development endeavors of chemists and drug discovery professionals.

References

Acidity of Triisopropylsilanethiol: A Technical Guide to its pKa in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of triisopropylsilanethiol, focusing on its acid dissociation constant (pKa) in different solvent environments. Given the limited direct experimental data for this specific silanethiol, this document synthesizes predicted values, general trends for related compounds, and detailed experimental and computational methodologies for pKa determination. This guide is intended to be a valuable resource for researchers utilizing this compound in various chemical and pharmaceutical applications where its acidity is a critical parameter.

Understanding the Acidity of this compound

This compound ((i-Pr)₃SiSH), often abbreviated as TIPST, is an organosilicon compound containing a thiol group attached to a silicon atom. The acidity of the S-H bond is a key characteristic that influences its reactivity as a nucleophile, its role in radical reactions, and its behavior in biological systems. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the standard measure of this acidity. A lower pKa value indicates a stronger acid.

pKa Value of this compound

Direct experimental determination of the pKa of this compound in various solvents is not widely reported in the scientific literature. However, a predicted pKa value is available from computational studies.

Table 1: Predicted pKa Value of this compound

| Compound | pKa Value (Predicted) | Solvent |

| This compound | 9.86 ± 0.10[1][2][3] | Unspecified |

It is crucial to note that this value is a prediction and the solvent is not specified. The pKa of a compound can vary significantly with the solvent due to differences in polarity, hydrogen bonding capabilities, and the ability to solvate the resulting thiolate anion.

In a broader context, silanethiols (R₃SiSH) are generally more acidic than their carbon-based counterparts, organic thiols (R₃CSH). The pKa values for most studied silanethiols typically fall in the range of 4 to 6. An exception is tert-butylsilanethiol (TBST), which has a reported pKa of 8.0. This increased acidity compared to organic thiols is attributed to the electronic properties of the silicon atom.

Experimental Protocols for pKa Determination

For researchers requiring precise pKa values of this compound in specific solvents, experimental determination is necessary. The following are established methods for measuring the pKa of thiols.

Potentiometric Titration

Potentiometric titration is a common and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the change in pH using a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration in the desired solvent (e.g., acetonitrile, DMSO, THF, or a mixed solvent system).

-

Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in the same solvent) as the titrant.

-

-

Titration:

-

Place the this compound solution in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

-

Add the titrant in small, precise increments.

-

Record the pH reading after each addition, allowing the solution to equilibrate.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where half of the thiol has been neutralized. This corresponds to the inflection point of the titration curve.

-

Spectrophotometric Titration

This method is suitable if the thiol and its conjugate base (thiolate) have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.

Methodology:

-

Spectral Analysis:

-

Record the UV-Vis absorption spectra of this compound in both highly acidic and highly basic solutions of the chosen solvent to identify the wavelengths of maximum absorbance for the protonated (RSH) and deprotonated (RS⁻) forms.

-

-

Preparation of Buffered Solutions:

-

Prepare a series of buffer solutions with a range of known pH values in the desired solvent.

-

-

Measurement:

-

Add a constant, known concentration of this compound to each buffer solution.

-

Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion.

-

-

Data Analysis:

-

Plot the absorbance versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the absorbance change.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat changes associated with chemical reactions, including acid-base neutralizations. It can be used to determine both the pKa and the enthalpy of ionization.

Methodology:

-

Instrument Setup:

-

Fill the sample cell of the ITC instrument with a solution of this compound in the desired solvent.

-

Fill the injection syringe with a standardized solution of a strong base.

-

-

Titration:

-

Inject small aliquots of the base into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

The raw data consists of a series of heat flow peaks corresponding to each injection.

-

Integration of these peaks yields a titration curve of heat change versus molar ratio of base to thiol.

-

This curve can be fitted to a suitable binding model to extract the pKa and the enthalpy of ionization.

-

Computational pKa Prediction

As demonstrated by the available data for this compound, computational chemistry plays a significant role in estimating pKa values, especially when experimental data is unavailable. These methods are valuable for providing initial estimates and for understanding the factors influencing acidity.

General Workflow:

-

Molecular Modeling: The 3D structures of the thiol (RSH) and its conjugate base (RS⁻) are built and optimized using quantum mechanical methods (e.g., Density Functional Theory, DFT).

-

Solvation Model: A solvation model is applied to account for the effect of the solvent. This can be an implicit continuum model (like PCM or SMD) or an explicit model where individual solvent molecules are included.

-

Free Energy Calculation: The Gibbs free energies of the thiol, the thiolate anion, and a proton in the specified solvent are calculated.

-

pKa Calculation: The pKa is then calculated from the change in Gibbs free energy for the dissociation reaction.

Various computational packages and online tools are available for performing such calculations.

Visualizations

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination using potentiometric titration.

Logical Relationship in Spectrophotometric pKa Determination

Caption: Logical flow of spectrophotometric pKa determination.

Conclusion

While a precise, experimentally determined pKa value for this compound in various solvents remains to be broadly documented, a predicted value of 9.86 ± 0.10 is available. It is important for researchers to consider the general trend of silanethiols being more acidic than their organic thiol analogs. For applications where the exact acidity is critical, this guide provides detailed protocols for the experimental determination of the pKa using potentiometric titration, spectrophotometric titration, and isothermal titration calorimetry. Furthermore, the principles of computational pKa prediction have been outlined, which can serve as a valuable tool for estimating this crucial physicochemical property.

References

A Technical Guide to the Solubility of Triisopropylsilanethiol in Common Organic Solvents